molecular formula C8H14N2O2 B15197518 1-Ethyl-3-propionylimidazolidin-2-one

1-Ethyl-3-propionylimidazolidin-2-one

Cat. No.: B15197518
M. Wt: 170.21 g/mol
InChI Key: FXGSNDDRPCSWAB-UHFFFAOYSA-N
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Description

1-Ethyl-3-propionylimidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with ethyl and propionyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-propionylimidazolidin-2-one typically involves the reaction of ethylamine with propionyl chloride to form N-ethylpropionamide. This intermediate is then cyclized with ethylene diamine under acidic conditions to yield the desired imidazolidinone compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-propionylimidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazolidinone oxides, reduced imidazolidinone derivatives, and substituted imidazolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-3-propionylimidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-propionylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to modulate the activity of enzymes and receptors, leading to its observed bioactive effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-propionylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propionyl groups enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-ethyl-3-propanoylimidazolidin-2-one

InChI

InChI=1S/C8H14N2O2/c1-3-7(11)10-6-5-9(4-2)8(10)12/h3-6H2,1-2H3

InChI Key

FXGSNDDRPCSWAB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(C1=O)CC

Origin of Product

United States

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